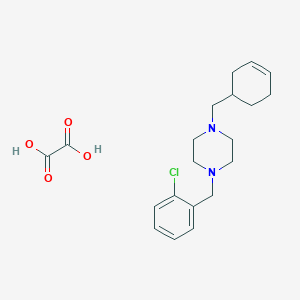![molecular formula C22H27N3O2 B5131809 4-({4-[4-(1-pyrrolidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)pyridine](/img/structure/B5131809.png)
4-({4-[4-(1-pyrrolidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-({4-[4-(1-pyrrolidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)pyridine, commonly known as PNU-282987, is a selective agonist for α7 nicotinic acetylcholine receptors (nAChRs). These receptors are widely distributed throughout the central and peripheral nervous systems and play a crucial role in the regulation of neurotransmitter release, synaptic plasticity, and cognitive function. PNU-282987 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Wirkmechanismus
PNU-282987 acts as a selective agonist for α7 4-({4-[4-(1-pyrrolidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)pyridine, which are expressed on both neurons and glial cells in the central nervous system. Activation of these receptors leads to the release of various neurotransmitters, including acetylcholine, glutamate, and dopamine, which are involved in cognitive function, learning, and memory. PNU-282987 also has anti-inflammatory and antioxidant properties, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
PNU-282987 has been shown to enhance cognitive function and memory in animal models of Alzheimer's disease, schizophrenia, and traumatic brain injury. It has also been shown to reduce inflammation and oxidative stress in these models. In addition, PNU-282987 has been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using PNU-282987 in lab experiments is its high selectivity for α7 4-({4-[4-(1-pyrrolidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)pyridine. This allows researchers to specifically target these receptors without affecting other nAChR subtypes. However, one limitation of using PNU-282987 is its relatively short half-life, which may require frequent dosing in animal studies.
Zukünftige Richtungen
There are several future directions for research on PNU-282987. One area of interest is its potential therapeutic applications in neurological and psychiatric disorders. Further studies are needed to determine the optimal dosing and administration routes for PNU-282987 in these disorders. Another area of interest is the development of more potent and selective α7 nAChR agonists based on the structure of PNU-282987. These compounds may have improved pharmacological properties and therapeutic potential. Finally, more studies are needed to further elucidate the mechanism of action of PNU-282987 and its effects on neurotransmitter release, synaptic plasticity, and cognitive function.
Synthesemethoden
The synthesis of PNU-282987 involves several steps, including the coupling of 4-(chloromethyl)pyridine with 4-(1-pyrrolidinylcarbonyl)phenol to form 4-[4-(1-pyrrolidinylcarbonyl)phenoxy]methylpyridine. This intermediate is then reacted with piperidine to yield the final product, 4-({4-[4-(1-pyrrolidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)pyridine. The purity of the compound is typically verified using high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Wissenschaftliche Forschungsanwendungen
PNU-282987 has been studied extensively for its potential therapeutic applications in various neurological and psychiatric disorders, including Alzheimer's disease, schizophrenia, depression, and anxiety. It has been shown to improve cognitive function, enhance memory, and reduce inflammation and oxidative stress in animal models of these disorders.
Eigenschaften
IUPAC Name |
[4-[1-(pyridin-4-ylmethyl)piperidin-4-yl]oxyphenyl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O2/c26-22(25-13-1-2-14-25)19-3-5-20(6-4-19)27-21-9-15-24(16-10-21)17-18-7-11-23-12-8-18/h3-8,11-12,21H,1-2,9-10,13-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRUIQWCTMHVLQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=C(C=C2)OC3CCN(CC3)CC4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1-benzothiophene-2-carboxamide](/img/structure/B5131737.png)
![5-(1H-indazol-3-ylcarbonyl)-3-(3-methoxyphenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B5131753.png)

![N-benzyl-N-methyl-3-{1-[oxo(phenyl)acetyl]-4-piperidinyl}propanamide](/img/structure/B5131759.png)
![N-cyclopentyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-4-pentenamide](/img/structure/B5131760.png)

![2-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5131775.png)


![2-[2-({4-[2-(1-piperidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)-1H-pyrrol-1-yl]pyrimidine](/img/structure/B5131793.png)
![methyl 2-[5-(4-bromophenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]propanoate](/img/structure/B5131807.png)
![N-[2-(2,1,3-benzothiadiazol-5-ylmethyl)-1,2,3,4-tetrahydro-5-isoquinolinyl]isonicotinamide](/img/structure/B5131815.png)
![3-{3-[5-(1-pyrrolidinylcarbonyl)-2-furyl]phenyl}-1H-pyrazole](/img/structure/B5131822.png)
![1-bromo-2-[2-(2-methoxyphenoxy)ethoxy]benzene](/img/structure/B5131829.png)